molecular formula C8H4ClNO6 B373689 4-Chloro-6-nitroisophthalic acid

4-Chloro-6-nitroisophthalic acid

Cat. No.: B373689
M. Wt: 245.57g/mol
InChI Key: FHRHHHKGMXUKJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-nitroisophthalic acid is a chlorinated and nitro-substituted derivative of isophthalic acid (benzene-1,3-dicarboxylic acid). Its structure features a chlorine atom at the 4-position and a nitro group (-NO₂) at the 6-position, with two carboxylic acid (-COOH) groups at the 1- and 3-positions.

The compound’s dual carboxylic acid groups enable coordination chemistry applications, while the electron-withdrawing chloro and nitro substituents enhance acidity and influence reactivity. Potential uses include polymer synthesis, metal-organic frameworks (MOFs), and pharmaceutical intermediates, though further research is required to confirm these applications.

Properties

Molecular Formula

C8H4ClNO6

Molecular Weight

245.57g/mol

IUPAC Name

4-chloro-6-nitrobenzene-1,3-dicarboxylic acid

InChI

InChI=1S/C8H4ClNO6/c9-5-2-6(10(15)16)4(8(13)14)1-3(5)7(11)12/h1-2H,(H,11,12)(H,13,14)

InChI Key

FHRHHHKGMXUKJD-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1C(=O)O)Cl)[N+](=O)[O-])C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 4-chloro-6-nitroisophthalic acid with key structural analogs:

Compound Substituents Positions Acidity (pKa)* Solubility (Water) Key Applications References
This compound Cl, NO₂, 2×COOH 4, 6 (benzene) ~1.5, ~2.8† Low Polymer/MOF synthesis
4-Chloroisophthalic acid Cl, 2×COOH 4 (benzene) ~2.1, ~3.5 Moderate Pharmaceutical intermediates
4-Chloro-3-nitrobenzoic acid Cl, NO₂, COOH 4, 3 (benzene) ~1.0, ~3.9‡ Low Organic synthesis, agrochemicals
4-Chloro-6-methylnicotinic acid Cl, CH₃, COOH (nicotinic core) 4, 6 (pyridine) N/A Moderate Ligand in coordination chemistry

*Acidity values are estimated based on substituent effects.
†Hypothesized due to strong electron-withdrawing nitro group.
‡Reported experimental values for nitrobenzoic acids .

Key Observations:

Acidity : The nitro group in this compound significantly lowers the pKa of its carboxylic groups compared to 4-chloroisophthalic acid, enhancing its utility in acid-catalyzed reactions.

Solubility : The nitro group reduces water solubility due to increased hydrophobicity, contrasting with 4-chloroisophthalic acid’s moderate solubility .

Reactivity : Nitro groups facilitate electrophilic substitution reactions, whereas chloro substituents direct reactivity toward nucleophilic aromatic substitution.

Functional Comparison with Nicotinic Acid Derivatives

Nicotinic acid derivatives (e.g., 4-chloro-6-methylnicotinic acid, similarity score: 0.83 ) differ in core structure (pyridine vs. benzene) and substituent effects:

  • Electronic Effects : The pyridine ring in nicotinic acids introduces inherent electron deficiency, altering coordination behavior compared to benzene-based isophthalic acids.
  • Applications : Nicotinic acid derivatives are more commonly used in medicinal chemistry (e.g., enzyme inhibitors), while isophthalic acid derivatives dominate material science due to their dicarboxylic structure .

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